N-(2-fluorophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
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Description
N-(2-fluorophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C14H10FN5O and its molecular weight is 283.266. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
N-(2-fluorophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, due to its complex chemical structure, is a subject of interest in synthetic chemistry, where its synthesis and characterization form the basis of exploring its applications in scientific research. Studies on similar compounds, such as the synthesis and characterization of various pyrazole and pyridazine derivatives, demonstrate the interest in these types of chemicals for their potential biological activities and applications in medicinal chemistry. For instance, the synthesis of pyrazole and pyridazine derivatives has been explored for their cytotoxic activities against different cancer cell lines, indicating the relevance of these compounds in cancer research (Hassan, Hafez, & Osman, 2014).
Antimicrobial and Antiproliferative Activities
The applications of similar compounds in antimicrobial and antiproliferative studies highlight the potential of this compound in these areas. For example, pyrazinamide derivatives have been studied for their growth inhibitory effects against various microorganisms, suggesting that derivatives of pyridazine could also exhibit antimicrobial properties (Abdelwahab et al., 2007). Similarly, the synthesis of novel heterocycles and their evaluation for antimicrobial and anticancer activities reflect the broader interest in pyrazole and pyridazine derivatives for developing new therapeutic agents (Fahim et al., 2021).
Structural Elucidation and Drug Design
The detailed structure elucidation of related compounds, utilizing techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS), is crucial for drug design and development. Such studies not only provide insights into the molecular structure but also facilitate the exploration of the compound's pharmacological potential. The case study of a cannabimimetic designer drug with a highly substituted pyrazole skeleton illustrates the importance of structural elucidation in identifying and differentiating novel compounds for potential therapeutic use (Girreser, Rösner, & Vasilev, 2016).
Properties
IUPAC Name |
N-(2-fluorophenyl)-6-pyrazol-1-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN5O/c15-10-4-1-2-5-11(10)17-14(21)12-6-7-13(19-18-12)20-9-3-8-16-20/h1-9H,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYFVGHVTHSPIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NN=C(C=C2)N3C=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.